N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyran ring substituted with ethoxy and carboxamide groups, and a dichlorophenyl moiety.
Mechanism of Action
Mode of Action
It is known that similar compounds, such as propanil, inhibit the hill reaction in photosynthetic electron transfer (photosystem ii [psii]) . This suggests that N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide might interact with its targets in a similar manner, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to affect photosynthetic pathways in plants .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Similar compounds have been shown to inhibit photosynthesis in plants, which could suggest potential effects of this compound .
Action Environment
It is known that similar compounds can persist in soil and aquatic environments .
Biochemical Analysis
Biochemical Properties
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain oxidase enzymes, which are crucial for electron transfer processes in cells . The compound’s interaction with these enzymes can lead to alterations in cellular respiration and energy production. Additionally, this compound can bind to specific proteins, affecting their structure and function, which may result in changes in cellular signaling pathways .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress responses and metabolic pathways . This modulation can lead to changes in cellular behavior, such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, inhibiting their activity or altering their conformation, which affects their function . For instance, it has been shown to inhibit the activity of certain oxidase enzymes, leading to a decrease in electron transfer and energy production . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For example, it has been shown to inhibit certain oxidase enzymes, leading to alterations in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding to proteins can influence the compound’s distribution within tissues, leading to variations in its concentration and activity in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect energy production . Additionally, the subcellular localization of this compound can influence its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions One common method is the condensation of 3,4-dichloroaniline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized to produce the pyran ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea: Another compound with a dichlorophenyl group, used as an herbicide.
3,4-dichlorophenylacetic acid: A compound with similar structural features, used in the synthesis of various pharmaceuticals.
Uniqueness
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyran ring structure, combined with the dichlorophenyl and carboxamide groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-5-ethoxy-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-2-20-13-7-21-12(6-11(13)18)14(19)17-8-3-4-9(15)10(16)5-8/h3-7H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOXEISKXQIJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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